molecular formula C16H26N4O3 B12445063 1'-(1-Methyl-2,5-dioxopyrrolidin-3-yl)-1,4'-bipiperidine-4'-carboxamide

1'-(1-Methyl-2,5-dioxopyrrolidin-3-yl)-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B12445063
M. Wt: 322.40 g/mol
InChI Key: HJGDEHOGKDNHRY-UHFFFAOYSA-N
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Description

1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipiperidine core linked to a pyrrolidinone moiety, making it a subject of study for its potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the bipiperidine core, followed by the introduction of the pyrrolidinone group. Common reagents used in these steps include various amines, acids, and coupling agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bipiperidine core, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; often performed in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents to proceed efficiently.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds.

Scientific Research Applications

1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticonvulsant and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes by forming stable complexes, thereby altering metabolic pathways.

Comparison with Similar Compounds

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide
  • 2,5-Dioxopyrrolidin-1-yl (2,5-dichlorobenzoyl)glycyl-L-leucinate
  • 2,5-Dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate

Comparison: Compared to similar compounds, 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE stands out due to its unique bipiperidine core and pyrrolidinone moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities. While other compounds may share some functional groups, the specific arrangement and combination of these groups in 1’-(1-METHYL-2,5-DIOXOPYRROLIDIN-3-YL)-[1,4’-BIPIPERIDINE]-4’-CARBOXAMIDE provide it with unique properties and applications.

Properties

Molecular Formula

C16H26N4O3

Molecular Weight

322.40 g/mol

IUPAC Name

1-(1-methyl-2,5-dioxopyrrolidin-3-yl)-4-piperidin-1-ylpiperidine-4-carboxamide

InChI

InChI=1S/C16H26N4O3/c1-18-13(21)11-12(14(18)22)19-9-5-16(6-10-19,15(17)23)20-7-3-2-4-8-20/h12H,2-11H2,1H3,(H2,17,23)

InChI Key

HJGDEHOGKDNHRY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CC(C1=O)N2CCC(CC2)(C(=O)N)N3CCCCC3

Origin of Product

United States

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